4-(3-氨基羰基苯基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

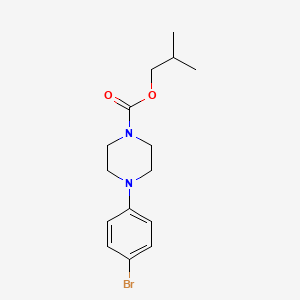

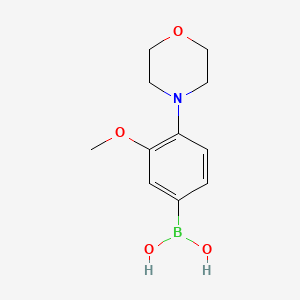

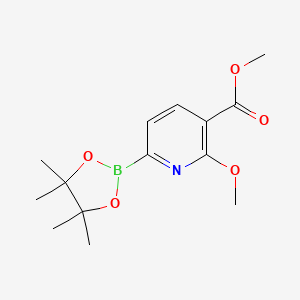

4-(3-Aminocarbonylphenyl)benzoic acid, also known as 3’-(aminocarbonyl)[1,1’-biphenyl]-4-carboxylic acid, is a chemical compound with the molecular formula C14H11NO3 . It has a molecular weight of 241.25 . The compound is used for scientific research and development .

Molecular Structure Analysis

The molecular structure of 4-(3-Aminocarbonylphenyl)benzoic acid consists of a carboxyl group attached to a benzene ring . The InChI code for the compound is 1S/C14H11NO3/c15-13(16)12-3-1-2-11(8-12)9-4-6-10(7-5-9)14(17)18/h1-8H, (H2,15,16)(H,17,18) .It is soluble in water, with solubility at 25°C and 100°C being 3.44 g/L and 56.31 g/L respectively . The compound appears colorless in its solid state, which is of a crystalline nature .

科学研究应用

Medicine

Application Summary

4-(3-Aminocarbonylphenyl)benzoic acid has potential therapeutic applications due to its structural similarity to para-aminobenzoic acid (PABA), which is a building block in pharmaceuticals .

Methods of Application

In medicinal chemistry, derivatives of this compound are synthesized and tested for their bioactivity. Techniques like nuclear magnetic resonance (NMR) and mass spectrometry are used to analyze the compounds .

Results and Outcomes

Studies have shown that PABA derivatives exhibit properties like anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory effects, suggesting their potential as therapeutic agents .

Chemistry

Application Summary

In synthetic chemistry, 4-(3-Aminocarbonylphenyl)benzoic acid serves as a precursor for complex molecules due to its reactive carboxylic and amino groups .

Methods of Application

It is used in reactions such as the Birch Reduction, where aromatic rings are converted to 1,4-cyclohexadiene, a process important for creating various chemical products .

Results and Outcomes

The Birch Reduction has been successfully applied to various aromatic compounds, demonstrating the versatility of 4-(3-Aminocarbonylphenyl)benzoic acid in synthetic pathways .

Materials Science

Application Summary

This compound is investigated for its role in the development of new materials, such as liquid crystal polymers and other advanced functional materials .

Methods of Application

Raman spectroscopy and density functional theory (DFT) calculations are used to study the properties of benzoic acid derivatives under various conditions .

Results and Outcomes

Research indicates that the introduction of functional groups can systematically influence the physical and chemical properties of the materials .

Biology

Application Summary

4-(3-Aminocarbonylphenyl)benzoic acid is explored for its biological significance, particularly in the synthesis of crucial biomolecules like folate .

Methods of Application

Biological assays and genetic engineering techniques are employed to understand the role of this compound in biological pathways .

Results and Outcomes

It has been found to be a crucial component in the synthesis of folate, which is essential for DNA synthesis and replication in various organisms .

Pharmacology

Application Summary

The compound’s derivatives are studied for their pharmacological effects, especially in drug resistance and novel targets for cancer therapy .

Methods of Application

Pharmacological studies involve the use of cell lines and animal models to test the efficacy and safety of the derivatives .

Results and Outcomes

Derivatives have shown promise in targeting specific molecular pathways in cancer cells, leading to potential new treatments .

Biotechnology

Application Summary

In biotechnology, 4-(3-Aminocarbonylphenyl)benzoic acid is utilized in the development of biosensors and microbial engineering for sustainable production .

Methods of Application

Genetic modification of microorganisms like Saccharomyces cerevisiae is conducted to produce derivatives that serve as industrial precursors .

Results and Outcomes

The development of biosensors has enabled the detection of benzoic acid derivatives, facilitating the optimization of microbial strains for industrial applications .

This analysis provides a detailed overview of the diverse applications of 4-(3-Aminocarbonylphenyl)benzoic acid in various scientific fields, highlighting its importance and potential in research and industry.

Analytical Chemistry

.

Methods of Application

It is often used in high-performance liquid chromatography (HPLC) and gas chromatography (GC) for method development and troubleshooting .

Results and Outcomes

The use of 4-(3-Aminocarbonylphenyl)benzoic acid has led to the development of robust analytical methods with high precision and accuracy .

Environmental Science

Application Summary

Researchers study the environmental impact of benzoic acid derivatives, including their biodegradability and toxicity in ecosystems .

Methods of Application

Environmental monitoring techniques, such as water and soil sampling followed by GC-MS analysis, are used to detect and quantify these compounds .

Results and Outcomes

Studies have provided insights into the environmental fate of benzoic acid derivatives, leading to better waste management practices .

Organic Electronics

Application Summary

In the field of organic electronics, this compound is explored for its electrical properties and potential use in organic field-effect transistors (OFETs) .

Methods of Application

Thin-film deposition techniques and electrical characterization are employed to study the charge transport properties of the compound .

Results and Outcomes

Preliminary results indicate that certain derivatives can enhance the performance of OFETs, paving the way for more efficient organic electronic devices .

Food Chemistry

Application Summary

4-(3-Aminocarbonylphenyl)benzoic acid is investigated for its role in food preservation and as a potential additive for enhancing food quality .

Methods of Application

Food safety assays and shelf-life studies are conducted to assess the efficacy of the compound in various food matrices .

Results and Outcomes

The compound has shown promise in extending the shelf-life of certain food products without compromising safety or taste .

Cosmetics Industry

Application Summary

The compound’s derivatives are evaluated for their use in cosmetics, particularly in sunscreens and anti-aging products .

Methods of Application

Dermatological tests and consumer trials are performed to determine the safety and effectiveness of these derivatives in skincare formulations .

Results and Outcomes

Findings suggest that some derivatives can provide UV protection and improve skin texture, leading to their incorporation in cosmetic products .

Nanotechnology

Application Summary

Nanotechnology research involves the use of 4-(3-Aminocarbonylphenyl)benzoic acid in the synthesis of nanoparticles for various applications .

Methods of Application

Synthesis protocols involve sol-gel processes and characterization techniques like TEM and XRD to analyze the nanoparticles .

Results and Outcomes

The synthesized nanoparticles have been used in drug delivery systems, catalysis, and as sensors, demonstrating the compound’s versatility in nanotechnology .

安全和危害

The safety data sheet for 4-(3-Aminocarbonylphenyl)benzoic acid suggests that personal protective equipment should be worn when handling the compound. It should not be inhaled, ingested, or come into contact with skin or eyes . The compound should be stored under an inert atmosphere and protected from direct sunlight .

Relevant Papers One relevant paper titled “A long lasting sunscreen controversy of 4-aminobenzoic acid and 4 …” discusses the photoprotective efficacy of 4-aminobenzoic acid, a compound similar to 4-(3-Aminocarbonylphenyl)benzoic acid .

属性

IUPAC Name |

4-(3-carbamoylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c15-13(16)12-3-1-2-11(8-12)9-4-6-10(7-5-9)14(17)18/h1-8H,(H2,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUGNNOOCRDGDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40683290 |

Source

|

| Record name | 3'-Carbamoyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Aminocarbonylphenyl)benzoic acid | |

CAS RN |

199678-18-7 |

Source

|

| Record name | 3'-Carbamoyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(3-Methoxyphenyl)Ethenyl]Phenol](/img/structure/B596733.png)

![2-(Allyloxycarbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B596749.png)

![(2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid](/img/structure/B596750.png)